3.5-Fold Higher Affinity of α1-2-Galactobiose for Pseudomonas aeruginosa Lectin I (PA-IL) Compared to α1-3 and α1-4 Isomers
Isothermal titration calorimetry (ITC) demonstrates that αGal1-2βGalOMe (the methyl glycoside of the target disaccharide) binds to Pseudomonas aeruginosa lectin I (PA-IL) with an association constant (Ka) of 27 ± 2 × 10³ M⁻¹, corresponding to a dissociation constant (Kd) of 37 μM [1]. In direct head-to-head comparisons under identical experimental conditions, the α1-3 isomer (αGal1-3βGalOMe) exhibits a Ka of only 7.6 ± 0.2 × 10³ M⁻¹ (Kd = 132 μM), and the α1-4 isomer (αGal1-4βGalOMe) has a Ka of 8.8 ± 0.9 × 10³ M⁻¹ (Kd = 115 μM) [1]. This represents a 3.55-fold higher affinity for the α1-2-linked compound over α1-3 and a 3.07-fold advantage over α1-4. The enhanced affinity is attributed to a specific structural water molecule bridging the O6 of the nonreducing galactose to the Pro-51 and Gln-53 backbone of PA-IL, a hydrogen-bond network that is uniquely stabilized in the α1-2 linkage configuration [1].
| Evidence Dimension | Lectin-binding affinity (Ka and Kd) measured by ITC |
|---|---|
| Target Compound Data | αGal1-2βGalOMe: Ka = 27 ± 2 × 10³ M⁻¹; Kd = 37 μM |
| Comparator Or Baseline | αGal1-3βGalOMe: Ka = 7.6 ± 0.2 × 10³ M⁻¹, Kd = 132 μM; αGal1-4βGalOMe: Ka = 8.8 ± 0.9 × 10³ M⁻¹, Kd = 115 μM |
| Quantified Difference | 3.55-fold higher Ka vs α1-3; 3.07-fold higher vs α1-4 |
| Conditions | ITC at 298 K, PA-IL lectin from P. aeruginosa, disaccharides as methyl glycosides (βGalOMe); 1:1 binding stoichiometry; reference: J Biol Chem 2010;285:20316–20327 |
Why This Matters
For laboratories developing glycomimetic anti-adhesion therapeutics targeting P. aeruginosa biofilms, the α1-2-galactobiose scaffold provides a 3-fold binding advantage over the more commonly available α1-3 and α1-4 isomers, directly impacting inhibitor design and potency optimization.
- [1] Nurisso A, Blanchard B, Nurisso J, et al. Role of Water Molecules in Structure and Energetics of Pseudomonas aeruginosa Lectin I Interacting with Disaccharides. J Biol Chem. 2010;285(26):20316–20327. Table 2. View Source
